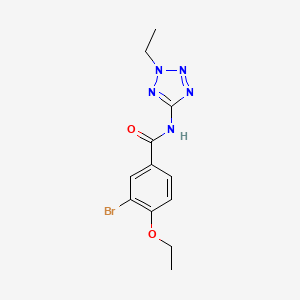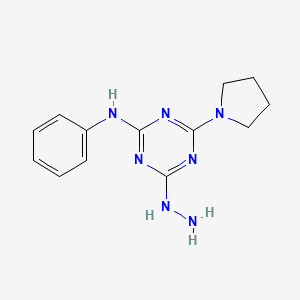
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide, also known as CMA, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. CMA belongs to the class of organic compounds known as acetanilides and is structurally similar to other analgesic drugs such as acetaminophen and aspirin.
Mecanismo De Acción
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide exerts its pharmacological effects through its interaction with the endocannabinoid system, specifically through its binding to the CB1 receptor. This results in the activation of various downstream signaling pathways that ultimately lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have analgesic, anti-inflammatory, and anti-cancer effects in various animal models. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has a well-defined mechanism of action and has been extensively studied in animal models. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of more potent and selective CB1 receptor agonists based on the structure of this compound. Additionally, further studies are needed to determine the efficacy of this compound in the treatment of various types of cancer in vivo. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been studied extensively for its potential use as an analgesic and anti-inflammatory agent. In animal models, this compound has been shown to reduce pain and inflammation through its interaction with the endocannabinoid system. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-6-13(7-5-11)9-17(20)19-15-8-12(2)14(18)10-16(15)21-3/h4-8,10H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDIDSNUIRXFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)
![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754226.png)

![2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5754237.png)



